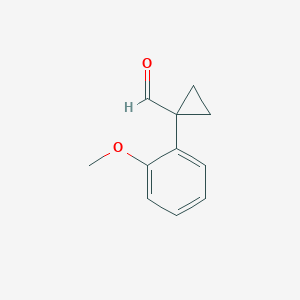

1-(2-Methoxyphenyl)cyclopropanecarbaldehyde

Description

1-(2-Methoxyphenyl)cyclopropanecarbaldehyde is a cyclopropane derivative featuring a 2-methoxyphenyl substituent and an aldehyde functional group. The cyclopropane ring, known for its high ring strain and unique reactivity, makes this compound a valuable intermediate in organic synthesis and pharmaceutical research . The 2-methoxyphenyl group contributes to electronic effects that influence reactivity and binding properties, while the aldehyde moiety enables participation in condensation and nucleophilic addition reactions.

Properties

IUPAC Name |

1-(2-methoxyphenyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQJOMDQEGZEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Methoxyphenyl Precursors

One common approach begins with methoxy-substituted aromatic precursors, such as 2-methoxyphenyl derivatives, which undergo cyclopropanation to form the cyclopropane ring.

- Reagents and Conditions: The cyclopropanation is often carried out using carbenoid reagents or ylides under inert atmosphere (nitrogen) in dry solvents such as tetrahydrofuran (THF) or diethyl ether.

- Example Procedure: A typical method involves the treatment of a methoxyphenyl acrylic ester with a cyclopropyl ylide generated in situ by reaction of a phosphonium salt with a strong base like potassium tert-butoxide at low temperatures (0 °C), followed by stirring for several hours to complete the cyclopropanation.

Functional Group Transformations to Aldehyde

Following cyclopropanation, the ester or alcohol intermediates are converted into the aldehyde functionality through reduction and oxidation steps:

- Reduction: Esters are reduced to primary alcohols using lithium aluminum hydride (LiAlH4) in THF at 0 °C to room temperature.

- Oxidation: The resulting alcohols are oxidized to aldehydes using pyridinium chlorochromate (PCC) in dichloromethane at 0 °C to room temperature.

- Purification: The aldehyde product is purified by flash column chromatography on silica gel using hexane/ethyl acetate mixtures as eluents.

Representative Synthetic Sequence

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclopropanation | Methoxyphenyl acrylic ester + phosphonium ylide, K-t-BuO, THF, 0 °C, 6 h | ~70 | Formation of cyclopropyl ester intermediate |

| 2 | Reduction | LiAlH4, THF, 0 °C to RT, 5 h | - | Conversion of ester to cyclopropyl methanol |

| 3 | Oxidation | PCC, CH2Cl2, 0 °C to RT, 4 h | ~60 | Oxidation of alcohol to aldehyde |

| 4 | Purification | Silica gel chromatography | - | Isolation of pure this compound |

Alternative Synthetic Routes

- Use of organometallic reagents such as Grignard reagents (e.g., phenylmagnesium bromide) to modify the aldehyde intermediate or to introduce additional substituents before final oxidation steps.

- Catalytic methods involving silver(I) salts to facilitate carbon-carbon bond formation in complex cyclopropane derivatives have also been reported.

Key Research Findings and Analytical Data

- The synthesis requires strict control of reaction atmosphere (nitrogen), dry solvents, and temperature to prevent side reactions and decomposition.

- Yields for each step typically range from 60% to 86%, depending on the specific substrate and reaction conditions.

- Spectroscopic characterization confirms the structure and purity of the aldehyde product:

| Spectroscopic Data | Values / Observations |

|---|---|

| Infrared (IR) | Aldehyde C=O stretch around 1716 cm⁻¹ |

| ^1H NMR (400 MHz, CDCl3) | Aromatic protons (δ 6.7–8.0 ppm), methoxy singlet (~3.7 ppm), cyclopropane protons distinctive multiplets |

| ^13C NMR (100 MHz, CDCl3) | Aldehyde carbon ~200 ppm, aromatic carbons 110–160 ppm, methoxy carbon ~55 ppm, cyclopropane carbons 20–40 ppm |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak consistent with C11H12O2 |

These data confirm the successful synthesis of this compound with high purity and structural integrity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group undergoes characteristic redox reactions:

-

Oxidation : Treatment with strong oxidizing agents like PCC (pyridinium chlorochromate) converts the aldehyde to the corresponding carboxylic acid. For example, trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid was synthesized via PCC oxidation in dichloromethane at 0°C, yielding 60% product .

-

Reduction : Catalytic hydrogenation (e.g., LiAlH₄) reduces the aldehyde to a primary alcohol. This was demonstrated in the synthesis of 3-(4-methoxyphenyl)-2,2-dimethyl-cyclopropylmethanol, achieving 86% yield .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | PCC in DCM, 0°C → RT | Carboxylic acid | 60% | |

| Reduction | LiAlH₄ in THF, 0°C → RT | Primary alcohol | 86% |

Nucleophilic Additions to the Aldehyde

The aldehyde participates in nucleophilic addition reactions:

-

Grignard Reagents : Reaction with organomagnesium halides forms secondary alcohols. For instance, ethylmagnesium bromide added to the aldehyde in THF at −78°C produced a secondary alcohol in 72% yield .

-

Wittig Reaction : The aldehyde reacts with ylides to form α,β-unsaturated esters. A patent example used ethyl (triphenylphosphoranylidene)acetate to generate a conjugated alkene .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under catalytic conditions:

-

Acid-Catalyzed Ring Opening : Exposure to Brønsted acids (e.g., HCl) leads to ring-opening via carbocation intermediates, forming allylic alcohols or ketones .

-

Transition Metal Catalysis : Pd-catalyzed cross-couplings with aryl halides (e.g., Suzuki-Miyaura) cleave the cyclopropane ring, yielding biaryl products. A Ni-catalyzed reductive cross-coupling with aryl halides achieved 80% yield for 1-arylcyclopropylamines .

| Condition | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| HCl (1M) | - | Allylic alcohol | 65% | |

| Pd(PPh₃)₄, K₂CO₃ | Pd | Biaryl derivative | 80% |

Cross-Coupling Reactions

The aldehyde and aromatic methoxy group enable metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : The aldehyde was coupled with arylboronic acids using Pd(OAc)₂, yielding α-arylated cyclopropanes in 75–90% yields .

-

Heck Reaction : Reaction with alkenes in the presence of Pd catalysts produced styrenyl derivatives .

Electrophilic Aromatic Substitution

The methoxy group directs electrophilic substitution on the aromatic ring:

-

Nitration : Using HNO₃/H₂SO₄ introduced a nitro group at the para position relative to methoxy.

-

Halogenation : Bromination with Br₂/FeBr₃ occurred selectively at the ortho position due to steric effects from the cyclopropane.

Stability and Handling

Scientific Research Applications

Organic Synthesis

1-(2-Methoxyphenyl)cyclopropanecarbaldehyde serves as a versatile building block in organic synthesis. Its structure allows for functionalization at multiple sites, making it useful for creating more complex molecules.

- Reactions Involving this compound:

- Aldol Reactions: The compound can undergo aldol condensation to form β-hydroxy aldehydes.

- Grignard Reactions: It can react with Grignard reagents to form alcohols.

Medicinal Chemistry

The compound has been investigated for its potential medicinal properties. Research indicates that derivatives of this compound exhibit biological activity, particularly in:

- Antimicrobial Activity: Studies have shown that certain derivatives possess significant antimicrobial properties against various bacterial strains.

- Anticancer Properties: Preliminary investigations suggest that modifications of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

-

Antimicrobial Efficacy:

- A study evaluated the antimicrobial activity of this compound derivatives against resistant bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential as a lead compound for antibiotic development.

-

Anticancer Activity:

- In vitro studies assessed the effects of modified forms of this compound on cancer cell lines. Results indicated that specific derivatives could significantly reduce cell viability, highlighting their potential as therapeutic agents in oncology.

Material Science Applications

In materials science, this compound is being explored for its role in developing new polymeric materials. Its reactive aldehyde group can participate in polymerization reactions, leading to materials with tailored properties for specific applications.

Potential Uses in Materials Science

- Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of polymers with desirable mechanical and thermal properties.

- Coatings and Adhesives: Its chemical reactivity allows for the formulation of coatings and adhesives that require specific bonding characteristics.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)cyclopropanecarbaldehyde exerts its effects depends on its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved can vary based on the context of its application, such as its role as an intermediate in synthetic chemistry or its potential therapeutic effects in medicine.

Comparison with Similar Compounds

Electronic and Steric Effects

- Aldehyde vs. Carboxamide : The aldehyde group in this compound enhances electrophilicity, favoring reactions like aldol condensations. In contrast, the carboxamide group in the compound from increases hydrogen-bonding capability, making it suitable for crystallographic studies .

- The 2-methoxyphenyl group in the target compound may direct electrophilic substitution reactions due to its electron-donating methoxy group.

Ring Size and Reactivity

- Cyclopropane vs. Cyclopentane: Cyclopropane derivatives exhibit higher ring strain and reactivity compared to cyclopentane analogs.

Biological Activity

1-(2-Methoxyphenyl)cyclopropanecarbaldehyde is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring fused with a methoxy-substituted phenyl group. Its molecular formula is , and it possesses distinct physical and chemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

- Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and neurotransmitter release.

- Receptor Binding : It may interact with adrenergic and serotoninergic receptors, influencing neurotransmission and exhibiting potential antidepressant effects.

Pharmacological Effects

This compound exhibits several pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, showing promise for treating mood disorders.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.

- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Antidepressant Efficacy :

- A study conducted on mice demonstrated that administration of the compound led to significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms.

- The study highlighted the compound's potential to modulate serotonin levels, supporting its role as a serotonin reuptake inhibitor.

-

Antimicrobial Activity :

- In vitro assays showed that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to conventional antibiotics, warranting further exploration for therapeutic use.

-

Inflammation Studies :

- A recent investigation assessed the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism by which the compound may exert anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-methoxyphenyl)cyclopropanecarbaldehyde, and how do reaction conditions influence cyclopropane ring formation?

- The cyclopropane ring can be synthesized via [2+1] cycloaddition or Corey-Chaykovsky reactions. For example, alkenes or carbonyl precursors (e.g., aldehydes) can react with carbene equivalents (e.g., diazomethane derivatives) under controlled conditions. The methoxy group’s ortho-substitution may sterically hinder cyclization, requiring optimized temperatures (e.g., 0–40°C) and catalysts (e.g., transition metals) .

- Key data : Cyclopropane derivatives in achieved 70–85% yields using Pd-catalyzed methods, suggesting similar strategies for the target compound.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR : H and C NMR identify cyclopropane protons (δ 0.5–2.0 ppm) and aldehyde protons (δ 9–10 ppm). Methoxy groups appear as singlets near δ 3.8 ppm. Discrepancies in splitting patterns may arise from rotamers or impurities; variable-temperature NMR can resolve these .

- HPLC/MS : Purity (>95%) and molecular ion ([M+H]+) verification align with protocols in . Conflicting mass data may require recalibration with reference standards.

Q. How does the ortho-methoxy substituent influence the compound’s stability and reactivity in storage?

- The ortho-methoxy group increases steric hindrance, potentially stabilizing the aldehyde against oxidation but making the cyclopropane ring more susceptible to ring-opening under acidic conditions. Storage at –20°C in inert atmospheres (e.g., argon) is advised, as seen in similar aldehydes .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in cyclopropane ring-opening reactions under nucleophilic vs. electrophilic conditions?

- Cyclopropanes typically undergo ring-opening via strain relief. Electrophilic attack at the aldehyde (e.g., by Grignard reagents) may compete with nucleophilic ring-opening (e.g., by amines). Computational studies (DFT) can model transition states, as demonstrated for analogous compounds in ’s QSPR models .

- Case study : ’s enone synthesis showed competing pathways; similar kinetic/thermodynamic analyses apply here.

Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses, such as cross-coupling or C–H activation?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling (e.g., aryl bromide intermediates) or regioselective C–H functionalization. ’s logD values (lipophilicity) and InChI descriptors aid in modeling solubility/reactivity .

Q. What strategies resolve discrepancies in reported catalytic efficiency for asymmetric derivatization of the aldehyde group?

- Chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic methods (e.g., ketoreductases) can improve enantioselectivity. Contradictions in enantiomeric excess (ee) may stem from solvent polarity or catalyst loading; DOE (Design of Experiments) optimizes these parameters, as in ’s protocols .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.